(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one - 287930-75-0

(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one

Catalog Number: EVT-341625
CAS Number: 287930-75-0
Molecular Formula: C21H19F6NO3
Molecular Weight: 447.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A metabolite of Aprepitant
Synthesis Analysis

Several methods have been developed for synthesizing (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one, with most focusing on constructing the morpholine ring with defined stereochemistry. One common approach involves a multi-step synthesis starting from 4-methoxybenzaldehyde. []

Key steps include:

  • Reductive Amination: 4-methoxybenzaldehyde is reacted with 2-aminoethanol to afford 2-(4-methoxybenzylamino)ethanol. []
  • Annulation: The product from the previous step undergoes annulation with glyoxylic acid to yield 2-hydroxy-4-(4-methoxybenzyl)morpholin-3-one. []
  • Esterification and Condensation: The hydroxyl group in the morpholin-3-one derivative is esterified, followed by condensation with (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. []
  • Crystallization-Induced Diastereomeric Transformation: This crucial step establishes the desired stereochemistry at the 2-position of the morpholine ring. []
  • Grignard Reaction and Deprotection: A Grignard reaction followed by deprotection steps leads to the formation of (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one. []
Chemical Reactions Analysis

Key reactions include:

  • N-alkylation: The nitrogen atom of the morpholine ring can be alkylated to introduce the desired side chain, leading to the formation of Aprepitant. []
  • Phosphorylation: The introduction of a phosphonic acid group is essential for producing Fosaprepitant. This reaction typically involves protecting group strategies to selectively functionalize the desired position. [, ]
  • Deprotection and Salt Formation: Following the key transformations, deprotection of any remaining protecting groups and salt formation (e.g., hydrochloride) may be necessary to obtain the final drug substance. []
  • Blocking Substance P Binding: Substance P is a neuropeptide involved in transmitting pain signals and inducing nausea and vomiting. Aprepitant and Fosaprepitant bind to the NK1 receptor, preventing substance P from binding and activating the receptor. [, ]
  • Inhibiting NK1 Receptor Signaling: By blocking NK1 receptor activation, these drugs inhibit downstream signaling pathways involved in the emetic reflex, effectively reducing nausea and vomiting. [, ]
Applications

The primary application of (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one is its role as a vital intermediate in synthesizing Aprepitant and Fosaprepitant. [, , , , , ]

These drugs are clinically used for:

  • Preventing chemotherapy-induced nausea and vomiting (CINV): Aprepitant and Fosaprepitant are highly effective in preventing both acute and delayed nausea and vomiting associated with highly emetogenic chemotherapy regimens. [, , , ]

Compound Description: Aprepitant, chemically named 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one, is a medication used to prevent nausea and vomiting caused by chemotherapy. It functions as a selective antagonist of the neurokinin-1 (NK1) receptor. [, ]

Relevance: Aprepitant shares a significant structural similarity with (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one. Both compounds possess the same core structure consisting of a morpholine ring substituted at the 2-position with a (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy group. This shared structural motif suggests a potential synthetic connection between the two, with (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one likely serving as a key intermediate in the synthesis of Aprepitant. [, , , ]

Fosaprepitant Dimeglumine

Compound Description: Fosaprepitant dimeglumine is the dimeglumine salt of fosaprepitant, which is a prodrug of aprepitant. Like aprepitant, it is used to prevent chemotherapy-induced nausea and vomiting by blocking NK1 receptors. Fosaprepitant is rapidly converted to aprepitant in the body. []

Relevance: Fosaprepitant dimeglumine is structurally similar to (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one because its active component, fosaprepitant, shares the same core structure with aprepitant. This core structure, as previously mentioned, contains a morpholine ring with a (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy substituent at the 2-position, directly linking it to the target compound. The presence of fosaprepitant dimeglumine further reinforces the potential role of the target compound as a crucial building block in the synthesis of aprepitant and its derivatives. []

(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine Hydrochloride

Compound Description: (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride is a key intermediate in the synthesis of aprepitant. []

{3-[2(R)-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4,5-dihydro-[1,2,4]-triazol-1-yl}phosphonic acid

Compound Description: This compound is a phosphonic acid derivative of aprepitant and exhibits activity as a neurokinin-1 (NK1) receptor antagonist. It has potential therapeutic applications in treating conditions like emesis (vomiting) and inflammatory diseases. []

Relevance: This phosphonic acid derivative shares the complete core structure of aprepitant, including the morpholine ring substituted with both the (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy group at the 2-position and the (4-fluorophenyl) group at the 3-position. The only structural difference lies in the presence of the phosphonic acid group attached to the triazole ring. This significant structural overlap with aprepitant, along with its similar biological activity, strengthens the connection between the target compound, (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one, and the development of NK1 receptor antagonists. []

Dibenzyl {3-[2(R)-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)morpholin-4-yl]-5-oxo-4,5-dihydro-[1,2,4]triazol-1-yl}phosphonate

Compound Description: This compound is a dibenzyl protected form of the phosphonic acid derivative of aprepitant described above. It likely serves as an intermediate in the synthesis of the final phosphonic acid compound. []

Relevance: This dibenzyl protected compound exhibits the same core structural features as the phosphonic acid derivative, with the addition of two benzyl protecting groups on the phosphonate moiety. The presence of these protecting groups further supports the notion of a multi-step synthesis pathway, starting from a simpler structure like (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one and gradually building up to the final, more complex aprepitant derivatives. []

Properties

CAS Number

287930-75-0

Product Name

(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one

IUPAC Name

(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one

Molecular Formula

C21H19F6NO3

Molecular Weight

447.4 g/mol

InChI

InChI=1S/C21H19F6NO3/c1-13(15-9-16(20(22,23)24)11-17(10-15)21(25,26)27)31-19-18(29)28(7-8-30-19)12-14-5-3-2-4-6-14/h2-6,9-11,13,19H,7-8,12H2,1H3/t13-,19-/m1/s1

InChI Key

KVPJNHLVRGUYGQ-BFUOFWGJSA-N

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(=O)N(CCO2)CC3=CC=CC=C3

Synonyms

(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(=O)N(CCO2)CC3=CC=CC=C3

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2C(=O)N(CCO2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.